N-(2-carbamothioylethyl)-N-(propan-2-yl)acetamide
Overview
Description
N-(2-carbamothioylethyl)-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C8H16N2OS and its molecular weight is 188.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
N-(2-carbamothioylethyl)-N-(propan-2-yl)acetamide analogs have been explored for their potential applications in photovoltaic efficiency and ligand-protein interactions. Research indicates that these compounds could be utilized as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency (LHE) and favorable energy dynamics for photo-voltaic applications. Additionally, molecular docking studies have been conducted to understand the binding interactions of these ligands with specific proteins, like Cyclooxygenase 1 (COX1), suggesting potential biomedical applications, particularly in understanding drug-target interactions (Mary et al., 2020).
Antimicrobial Activity and Cytotoxicity
Certain derivatives related to this compound have demonstrated notable antimicrobial activity and cytotoxicity. Synthesis and evaluation of these derivatives have revealed their potential as antimicrobial agents against a variety of bacterial and fungal strains. Additionally, cytotoxicity assessments via MTT assays have provided insights into their safety profile, which is crucial for any potential therapeutic applications (Kaplancıklı et al., 2012).
Coordination Chemistry and Material Science
Research into the coordination chemistry of this compound derivatives has led to the synthesis and characterization of novel nickel and copper complexes. These complexes have been studied for their structural properties and potential applications in material science, particularly in the synthesis of nanocrystals and nanoparticles. Such studies contribute to the development of new materials with specific electronic, magnetic, or catalytic properties, which can be used in various technological applications (Mansuroğlu et al., 2008).
Synthetic Methodology and Drug Design
The synthesis and structural elucidation of this compound derivatives have provided valuable insights into synthetic methodologies and drug design. The detailed study of reaction mechanisms and crystal structures aids in the understanding of molecular interactions and reactivity patterns. This knowledge is crucial for the design and development of new pharmaceutical agents, highlighting the compound's significance in synthetic organic chemistry and drug discovery (Gautam et al., 2013).
Properties
IUPAC Name |
N-(3-amino-3-sulfanylidenepropyl)-N-propan-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS/c1-6(2)10(7(3)11)5-4-8(9)12/h6H,4-5H2,1-3H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVWNYZQQDSBFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=S)N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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